2-Aminobenzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SLIGHTLY SOL IN WATER

SOL IN ALCOHOL, ETHER, CHLOROFORM

Synonyms

Canonical SMILES

Anticancer Drug Discovery

-Aminobenzothiazole holds immense potential in the development of novel anticancer agents. Research suggests that this class of compounds exhibits a broad spectrum of antitumor activities. Studies have identified several potent and low-toxicity 2-aminobenzothiazole derivatives displaying promising results against various cancer cell lines. The ongoing research in this field focuses on further optimizing these derivatives to enhance their efficacy and selectivity for specific cancers.

Sensor Technology

-Aminobenzothiazole's ability to act as a neutral carrier (ionophore) allows for its utilization in constructing ion-selective electrodes. For instance, research has demonstrated its effectiveness in the development of poly (vinyl chloride) membrane electrodes for the selective determination of cerium (III) ions (Ce3+). This opens doors for exploring its potential in other sensor applications for various ion detection purposes.

Material Science

The unique properties of 2-Aminobenzothiazole make it valuable in material science research. Studies have shown its ability to chemically bond with multi-walled carbon nanotubes, creating a novel sorbent material. This sorbent exhibits promising capabilities for the separation of lead (Pb(II)) ions from aqueous solutions, offering potential applications in environmental remediation and water purification.

Other Research Applications

Beyond the aforementioned areas, 2-Aminobenzothiazole finds application in various other scientific research fields. These include:

- Synthesis of Coordination Complexes: This compound has been utilized as a ligand in the synthesis of cobalt (II) picrate mixed-ligand complexes.

- Surface-Enhanced Raman Scattering Spectroscopy: Research has employed 2-Aminobenzothiazole to study the adsorption of biologically significant molecules onto colloidal silver particles using this analytical technique.

Note

The bracketed numbers (e.g.,) correspond to the following references:

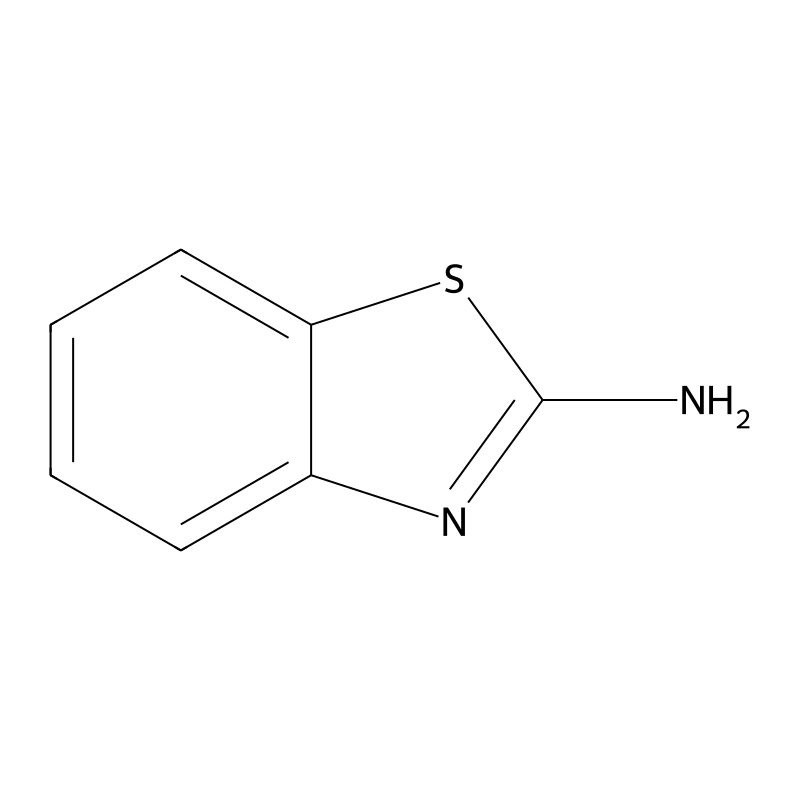

2-Aminobenzothiazole is an organic compound with the molecular formula C₇H₆N₂S. It consists of a benzothiazole ring, which is a bicyclic structure containing both a benzene ring and a thiazole ring, with an amino group (-NH₂) attached to the benzene part of the molecule. This compound is notable for its versatility in organic synthesis and its significant biological activities, making it a subject of interest in medicinal chemistry.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing 2-aminobenzothiazole to react with electrophiles to form substituted derivatives.

- Multicomponent Reactions: It can participate in multicomponent reactions, such as the reaction with aromatic aldehydes and isocyanides, leading to the formation of complex heterocycles .

- Cyclization Reactions: The compound can undergo cyclization when reacted with α-halo ketones and carbon disulfide, resulting in bisthiazoles .

2-Aminobenzothiazole exhibits a range of biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects: Certain derivatives demonstrate significant anti-inflammatory activity .

- Anticancer Potential: Research suggests that some derivatives of 2-aminobenzothiazole possess anticancer properties, making them candidates for further pharmacological studies .

The synthesis of 2-aminobenzothiazole can be achieved through several methods:

- Copper(I)-Catalyzed Reactions: A practical route involves the copper(I)-catalyzed reaction of 2-iodobenzenamine with isothiocyanate under mild conditions .

- Multicomponent Reactions: One efficient method includes a three-component reaction involving 2-aminobenzothiazole, aromatic aldehydes, and isocyanides in the presence of acid catalysts .

- Sequential Multistep Synthesis: This method utilizes commercially available substrates and reagents to generate various functionalized derivatives .

2-Aminobenzothiazole finds applications in multiple fields:

- Pharmaceutical Industry: Due to its biological activities, it serves as a scaffold for developing new drugs targeting infections and inflammatory diseases.

- Agricultural Chemistry: Its derivatives are explored for use as agrochemicals due to their antimicrobial properties.

- Material Science: The compound is investigated for its potential use in developing new materials with specific properties .

Research on the interaction of 2-aminobenzothiazole with biological targets has revealed insights into its mechanism of action:

- Molecular Docking Studies: These studies have been conducted to predict how 2-aminobenzothiazole derivatives interact with specific enzymes or receptors, aiding in drug design .

- In Vivo Studies: Animal model studies have confirmed its therapeutic potential against various diseases by observing its pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 2-aminobenzothiazole, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzothiazole | Lacks amino group; contains only the benzothiazole core | Used primarily as a building block in synthesis |

| 2-Aminobenzimidazole | Contains an imidazole ring instead of thiazole | Exhibits different biological activities |

| 5-Aminobenzothiazole | Amino group at position five on the thiazole ring | Different reactivity patterns |

| 2-Mercaptobenzothiazole | Contains a thiol group (-SH) instead of an amino group | Stronger nucleophilic character |

Each of these compounds varies in reactivity and biological activity due to differences in their functional groups and structural configurations. The presence of the amino group in 2-aminobenzothiazole enhances its nucleophilicity compared to benzothiazole derivatives lacking this feature.

Physical Description

Color/Form

LEAFLETS FROM WATER

XLogP3

Boiling Point

Density

Melting Point

132.0 °C

132 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 79 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 76 of 79 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Dates

Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016